tert-butyl 2-[(4-bromophenyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 2-[(4-bromophenyl)amino]acetate is an organic compound that features a tert-butyl ester group and a brominated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [(4-bromophenyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 4-bromoaniline. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .
Industrial Production Methods
While specific industrial production methods for tert-butyl [(4-bromophenyl)amino]acetate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-[(4-bromophenyl)amino]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to remove the bromine atom, yielding a phenylaminoacetate derivative.
Oxidation: Oxidative conditions can modify the phenyl ring or the amino group, leading to different oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phenylaminoacetates.
Reduction: Phenylaminoacetate derivatives.
Oxidation: Oxidized phenylaminoacetates with modified functional groups.
Scientific Research Applications
tert-butyl 2-[(4-bromophenyl)amino]acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-butyl [(4-bromophenyl)amino]acetate involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. Additionally, the ester group can undergo hydrolysis, releasing the active aminoacetate moiety, which can interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-aminobenzoate: Similar structure but lacks the bromine atom.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Contains a piperidine ring instead of a phenyl ring.
Uniqueness
tert-butyl 2-[(4-bromophenyl)amino]acetate is unique due to the presence of the bromine atom, which can significantly alter its reactivity and interactions compared to non-brominated analogs. This makes it a valuable compound for specific synthetic and biological applications .
Properties
Molecular Formula |
C12H16BrNO2 |
---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
tert-butyl 2-(4-bromoanilino)acetate |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)8-14-10-6-4-9(13)5-7-10/h4-7,14H,8H2,1-3H3 |
InChI Key |
XGIGOOOKJMEROH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.